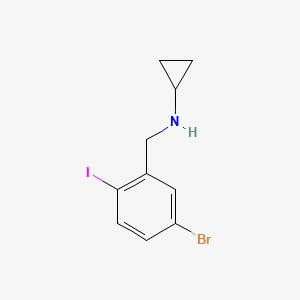

(5-Bromo-2-iodobenzyl)-cyclopropylamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(5-bromo-2-iodophenyl)methyl]cyclopropanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrIN/c11-8-1-4-10(12)7(5-8)6-13-9-2-3-9/h1,4-5,9,13H,2-3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFCXHWKPCFUAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=C(C=CC(=C2)Br)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Bromo 2 Iodobenzyl Cyclopropylamine and Its Analogues

Strategies for the Construction of the Cyclopropylamine (B47189) Core

The construction of the cyclopropylamine nucleus can be achieved through various synthetic pathways. These methods can be broadly categorized into those that form the cyclopropane (B1198618) ring and those that introduce the amine functionality onto a pre-existing cyclopropane structure.

Modern Cyclopropanation Approaches for Aminocyclopropanes

Recent advancements in organic synthesis have led to the development of highly efficient and stereoselective methods for the direct formation of the aminocyclopropane skeleton.

The demand for enantiomerically pure pharmaceuticals has spurred the development of asymmetric cyclopropanation methods. These techniques allow for the controlled synthesis of specific stereoisomers, which is crucial for optimizing therapeutic activity and minimizing side effects.

Simmons-Smith Reaction: The Simmons-Smith reaction is a well-established method for cyclopropanation that involves the use of an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple. nrochemistry.comwikipedia.org The reaction is known for its stereospecificity, where the configuration of the starting alkene is retained in the cyclopropane product. wikipedia.org To achieve enantioselectivity, chiral auxiliaries or reagents can be employed. chem-station.com For instance, the Charette asymmetric cyclopropanation utilizes a chiral boronic acid ester as a reagent, with an allylic hydroxyl group in the substrate acting as a directing group to control the stereochemical outcome. chem-station.com A modification of the Simmons-Smith reaction, known as the Furukawa modification, uses diethylzinc in place of the zinc-copper couple, which can enhance reactivity. wikipedia.org

Metal-Catalyzed Diazo Compound Reactions: Transition metal catalysis offers a powerful tool for the synthesis of cyclopropanes from alkenes and diazo compounds. acs.orgmdpi.com These reactions proceed via the formation of a metal-carbene intermediate. mdpi.com A variety of transition metals, including rhodium, copper, and palladium, have been shown to catalyze these transformations. acs.org For the asymmetric synthesis of aminocyclopropanes, chiral ligands are employed to control the enantioselectivity. For example, rhodium complexes bearing chiral ligands, such as Rh2(S-DOSP)4, have been used to catalyze the cyclopropanation of N-alkenyl substrates with diazoesters, affording aminocyclopropanes with high levels of enantio- and diastereoselectivity. nih.gov These methods are particularly valuable for constructing cyclopropanes with multiple stereocenters. nih.gov

| Asymmetric Cyclopropanation Technique | Key Reagents | Key Features |

| Asymmetric Simmons-Smith Reaction | Diiodomethane, Zinc-Copper Couple (or Diethylzinc), Chiral Auxiliary/Reagent | Stereospecific, Directed by functional groups (e.g., allylic alcohols). |

| Metal-Catalyzed Diazo Compound Reactions | Diazo compound (e.g., ethyl diazoacetate), Chiral Transition Metal Catalyst (e.g., Rhodium-based) | High efficiency, High enantio- and diastereoselectivity, Broad substrate scope. |

Michael-initiated ring-closure (MIRC) reactions provide a versatile and efficient pathway to substituted cyclopropanes. aminer.cnresearchgate.net This method involves the conjugate addition of a nucleophile to an electron-deficient alkene, creating an enolate that subsequently undergoes an intramolecular nucleophilic substitution to form the cyclopropane ring. aminer.cn The stereoselectivity of the reaction can be controlled through the use of chiral catalysts or auxiliaries. researchgate.net This approach is particularly useful for the synthesis of densely functionalized cyclopropanes. researchgate.net The reaction allows for the formation of multiple C-C bonds in a single operation, making it an atom-economical and convergent synthetic strategy. aminer.cn

Intramolecular cyclopropanation reactions offer a powerful strategy for the synthesis of bicyclic and strained cyclopropylamine derivatives. acs.orgfigshare.com In these reactions, the alkene and the carbene precursor are part of the same molecule. A notable example is the titanium(II)-mediated intramolecular coupling of a terminal olefin and an N,N-dimethylcarboxamide moiety of an amino acid derivative to produce bicyclic cyclopropylamines. acs.orgfigshare.com This method has been shown to proceed in good yields and with moderate diastereoselectivity. acs.org Biocatalytic approaches have also been developed, utilizing engineered enzymes to perform asymmetric intramolecular cyclopropanations, leading to the formation of fused cyclopropyl-γ-lactones with high enantiomeric excess. rochester.edu

Reductive Amination Routes for Cyclopropylamine Synthesis

Reductive amination is a widely used method for the synthesis of amines. In the context of cyclopropylamine synthesis, this typically involves the reaction of a cyclopropyl (B3062369) ketone or aldehyde with ammonia or a primary amine in the presence of a reducing agent. While this method is effective for introducing an amino group to a pre-formed cyclopropane ring, it is generally not a primary method for constructing the cyclopropylamine core itself. An interesting catalytic dichotomy has been observed in the reductive reaction of amines with α-carbonylcyclopropanes, where a rhodium catalyst leads to the expected reductive amination product, while a ruthenium catalyst can promote a novel ring-expansion to form pyrrolidines. nih.gov

Kulinkovich Reactions Applied to Amides and Nitriles

The Kulinkovich reaction and its modifications have emerged as powerful tools for the synthesis of cyclopropylamines from carboxylic acid derivatives. organic-chemistry.orgacs.org These reactions utilize titanium(IV) isopropoxide and a Grignard reagent to generate a titanacyclopropane intermediate, which then reacts with the substrate. organic-chemistry.orgwikipedia.org

Kulinkovich-de Meijere Reaction (from Amides): This modification of the Kulinkovich reaction allows for the synthesis of cyclopropylamines from N,N-dialkylamides. organic-chemistry.org The reaction proceeds through the formation of an oxatitanacyclopentane intermediate, which, due to the poor leaving group ability of the dialkylamino group, undergoes ring-opening to an iminium-titanium oxide inner salt that then cyclizes to the cyclopropylamine. organic-chemistry.org Yields are often improved when using stoichiometric amounts of the titanium reagent. organic-chemistry.org

Kulinkovich-Szymoniak Reaction (from Nitriles): A further extension of this methodology allows for the preparation of primary cyclopropylamines from nitriles. organic-chemistry.org This reaction also involves a Grignard reagent and a titanium catalyst. nih.gov The stereochemistry of the Kulinkovich cyclopropanation of nitriles has been studied, and it has been shown that intramolecular reactions can proceed with the preservation of the olefin configuration. nih.gov

| Kulinkovich Reaction Variant | Starting Material | Product | Key Reagents |

| Kulinkovich-de Meijere | N,N-Dialkylamide | N,N-Dialkylcyclopropylamine | Grignard Reagent, Titanium(IV) Isopropoxide |

| Kulinkovich-Szymoniak | Nitrile | Primary Cyclopropylamine | Grignard Reagent, Titanium(IV) Isopropoxide |

Synthetic Approaches to the Halogenated Benzyl (B1604629) Moiety

The 5-bromo-2-iodobenzyl core of the target molecule requires precise control over the regioselectivity of halogenation on the aromatic ring.

The regioselective introduction of bromine and iodine onto an aromatic ring is a cornerstone of organic synthesis. For the synthesis of a 5-bromo-2-iodo-substituted benzene derivative, a stepwise approach is typically necessary, taking into account the directing effects of the substituents.

Electrophilic aromatic bromination is a common method for introducing bromine. Reagents such as N-bromosuccinimide (NBS) in the presence of a catalyst or in specific solvents can provide high regioselectivity, often favoring the para position to an activating group. For substrates where the para position is blocked, ortho-bromination can be achieved. The choice of brominating agent and reaction conditions is critical to control the position of bromination.

Similarly, regioselective iodination can be accomplished using various iodine-based reagents. A mixture of I2 and AgNO3 or other silver salts can be effective for the iodination of activated aromatic rings. N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid like trifluoroacetic acid is another mild and efficient method for the regioselective iodination of electron-rich arenes. The steric and electronic properties of the starting material heavily influence the outcome of these reactions.

| Halogenation | Reagent | Key Features |

| Bromination | N-Bromosuccinimide (NBS) | High para-selectivity |

| Iodination | I2/Silver Salt | Effective for activated rings |

| Iodination | N-Iodosuccinimide (NIS)/TFA | Mild and regioselective |

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-heteroatom bonds, and they can be employed to introduce halogens or build upon existing halogenated scaffolds. While typically used to form bonds to carbon, nitrogen, or oxygen, modifications of these reactions can be used to introduce halogens. More commonly, an aryl halide is coupled with another reagent. For instance, a dihalo-substituted arene can be selectively coupled at one position, leaving the other halogen for subsequent transformations. The choice of palladium catalyst, ligand, and reaction conditions is crucial for achieving high selectivity and yield.

Nucleophilic aromatic substitution (SNAr) offers a pathway to functionalize halogenated benzenes, particularly those activated by electron-withdrawing groups. In this reaction, a nucleophile displaces a halide on the aromatic ring. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The rate of reaction is influenced by the nature of the leaving group (F > Cl > Br > I) and the presence of electron-withdrawing groups ortho and/or para to the leaving group. While not a direct method for introducing bromine or iodine, SNAr can be a key step in a synthetic sequence to introduce other functionalities onto a pre-halogenated aromatic ring, which can then be converted to the desired halogenated pattern.

Integration of Cyclopropylamine and Halogenated Benzyl Components

The final and critical step in the synthesis of (5-Bromo-2-iodobenzyl)-cyclopropylamine is the coupling of the two previously synthesized fragments. A common and effective strategy for this transformation is the N-alkylation of cyclopropylamine with a suitably functionalized 5-bromo-2-iodobenzyl derivative.

This is typically achieved by reacting cyclopropylamine with a 5-bromo-2-iodobenzyl halide, such as the bromide or chloride, in the presence of a base. The base, such as potassium carbonate or a non-nucleophilic organic base like diisopropylethylamine (DIPEA), serves to deprotonate the amine, generating a more nucleophilic species that can displace the halide from the benzylic position. The reaction is generally carried out in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF). To prevent dialkylation, it is often advantageous to use a protected form of cyclopropylamine, such as N-Boc-cyclopropylamine, followed by a deprotection step.

An alternative approach is reductive amination. This involves the reaction of 5-bromo-2-iodobenzaldehyde with cyclopropylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3). This method is particularly useful when the corresponding benzyl halide is unstable or difficult to prepare.

| Coupling Method | Cyclopropylamine Component | Benzyl Component | Key Reagents |

| N-Alkylation | Cyclopropylamine | 5-Bromo-2-iodobenzyl halide | Base (e.g., K2CO3) |

| Reductive Amination | Cyclopropylamine | 5-Bromo-2-iodobenzaldehyde | Reducing agent (e.g., NaBH(OAc)3) |

Formation of the Benzyl-Amine Linkage (e.g., Buchwald-Hartwig Amination, Reductive Amidation)

The construction of the C-N bond that links the benzyl group to the cyclopropylamine moiety is a pivotal step in the synthesis. Two of the most powerful and widely adopted methods for this transformation are the Buchwald-Hartwig amination and reductive amidation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an amine with an aryl or benzyl halide. wikipedia.orglibretexts.org This reaction has become a cornerstone of medicinal and process chemistry due to its broad substrate scope and functional group tolerance. rug.nl In the context of synthesizing this compound, this method would typically involve the coupling of cyclopropylamine with a suitable precursor like 5-bromo-2-iodobenzyl bromide.

The catalytic cycle generally involves the oxidative addition of the benzyl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired benzylamine product and regenerate the Pd(0) catalyst. libretexts.org The success of the reaction is highly dependent on the choice of phosphine ligand, which stabilizes the palladium catalyst and modulates its reactivity. youtube.com Over the years, several generations of bulky, electron-rich phosphine ligands have been developed to enhance reaction efficiency, allowing for the use of less reactive aryl chlorides and enabling reactions at lower temperatures. rug.nl

| Ligand Generation | Representative Ligands | Key Features & Applications |

| First Generation | P(o-tolyl)₃ | Early systems, effective for aryl iodides and bromides with unhindered amines. |

| Bidentate Ligands | BINAP, DPPF | Improved reliability and extension to primary amines. wikipedia.org |

| Bulky Monophosphines | XPhos, SPhos, RuPhos, BrettPhos | Highly active catalysts enabling the coupling of a wide range of substrates, including aryl chlorides and tosylates, under mild conditions. rug.nl |

For the synthesis of this compound, a modern bulky monophosphine ligand such as XPhos or RuPhos in combination with a palladium source like Pd₂(dba)₃ and a strong base (e.g., NaOt-Bu or LHMDS) would be a rational starting point.

Reductive Amidation

Reductive amidation (also known as reductive amination) is another fundamental method for C-N bond formation. This process typically involves two discrete steps: the reaction of an aldehyde or ketone with a primary or secondary amine to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine. The reaction can often be performed in a single pot.

To synthesize this compound via this route, 5-bromo-2-iodobenzaldehyde would be reacted with cyclopropylamine to form the corresponding N-cyclopropylbenzaldimine. This imine intermediate would then be reduced using a suitable hydride reducing agent. A variety of reducing agents can be employed, with the choice depending on the substrate's functional group tolerance.

Common Reducing Agents for Reductive Amidation:

Sodium borohydride (NaBH₄): A mild and selective reagent.

Sodium cyanoborohydride (NaBH₃CN): Effective under mildly acidic conditions where the iminium ion is formed.

Sodium triacetoxyborohydride (STAB): A particularly mild and effective reagent for one-pot reductive aminations.

Catalytic Hydrogenation (H₂/Pd-C): A clean method, though potentially incompatible with the aryl halide functional groups on the target molecule.

This method is highly reliable and provides an orthogonal approach to cross-coupling strategies.

Development of Convergent Synthesis Routes for this compound

For a molecule like this compound, a convergent approach would be highly advantageous.

A Hypothetical Convergent Synthesis:

Fragment A Synthesis: Preparation of the halogenated benzyl fragment, such as 5-bromo-2-iodobenzyl bromide . This can be synthesized from a commercially available starting material like 2-bromo-5-iodotoluene through radical bromination of the methyl group. The strategic installation of the bromine and iodine substituents is a key consideration in the synthesis of such disubstituted benzenes. libretexts.org

Fragment B: Cyclopropylamine , which is a commercially available reagent.

Coupling: The final step involves coupling Fragment A and Fragment B using one of the methods described in section 2.3.1, such as Buchwald-Hartwig amination or direct alkylation.

This strategy maximizes efficiency by allowing the two key components to be prepared or procured independently before the crucial C-N bond-forming reaction.

Emerging Synthetic Technologies and High-Throughput Experimentation

The pharmaceutical industry has increasingly adopted advanced technologies to accelerate the discovery and development of synthetic routes. researchgate.netpurdue.edu High-throughput experimentation and novel catalytic methods like photocatalysis are at the forefront of this evolution.

Application of High-Throughput Chemistry in Route Scouting

High-Throughput Experimentation (HTE) utilizes automation and miniaturization to perform a large number of chemical reactions in parallel. nih.gov This technology is a powerful tool for rapidly screening and optimizing reaction conditions, such as catalysts, ligands, solvents, bases, and temperatures, using only milligram or microgram quantities of material. researchgate.netacs.org

For the synthesis of this compound, HTE could be instrumental in identifying the optimal conditions for a challenging Buchwald-Hartwig coupling. A typical HTE workflow would involve:

Design of Experiments (DoE): A rationally designed array of experiments is planned to explore a wide parameter space.

Automated Reaction Setup: Robotic liquid handlers dispense starting materials, catalysts, and reagents into 96- or 384-well microtiter plates.

Parallel Reaction: The plates are sealed and subjected to the desired reaction temperatures with agitation.

High-Throughput Analysis: After the reaction, samples are rapidly analyzed, typically by LC-MS (Liquid Chromatography-Mass Spectrometry), to determine the yield of the desired product. purdue.edu

This approach allows chemists to quickly identify "hits"—promising reaction conditions—that can then be scaled up for further development. acs.org

| Plate Well | Pd Source (mol%) | Ligand | Base | Solvent | Yield (%) |

| A1 | Pd₂(dba)₃ (1%) | XPhos | NaOt-Bu | Toluene | 85 |

| A2 | Pd₂(dba)₃ (1%) | RuPhos | NaOt-Bu | Toluene | 92 |

| A3 | Pd(OAc)₂ (1%) | XPhos | K₃PO₄ | Dioxane | 45 |

| A4 | Pd(OAc)₂ (1%) | RuPhos | K₃PO₄ | Dioxane | 55 |

| ... | ... | ... | ... | ... | ... |

| H12 | Pd₂(dba)₃ (1%) | BrettPhos | LHMDS | THF | 78 |

This is a representative, hypothetical data table for an HTE screen.

Photocatalytic Methodologies for Cyclopropylamine Derivatives

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling novel transformations under exceptionally mild conditions. nih.gov These reactions are typically initiated by a photocatalyst (such as a ruthenium or iridium complex) that absorbs visible light and enters an excited state. In this state, it can engage in single-electron transfer (SET) with an organic substrate to generate a radical intermediate, which then undergoes further reactions.

Cyclopropylamines are particularly interesting substrates for photocatalysis. Upon single-electron oxidation, the resulting nitrogen-centered radical cation can undergo a rapid and irreversible ring-opening of the strained cyclopropane ring to form a carbon-centered radical. nih.govacs.org This reactive intermediate can then be trapped by various partners.

One prominent example is the photocatalytic [3+2] cycloaddition of cyclopropylamines with olefins to form cyclopentane derivatives. nih.govacs.org This transformation provides access to complex carbocyclic scaffolds from simple starting materials. While not a direct method to synthesize the target compound itself, this technology opens up avenues for creating novel analogues. For instance, a simpler cyclopropylamine derivative could be elaborated into a more complex structure using a photocatalytic C-C bond-forming reaction, demonstrating the power of these methods to expand chemical space. researchgate.netchemrxiv.org

Stereochemical Control and Analysis in 5 Bromo 2 Iodobenzyl Cyclopropylamine Research

Diastereoselective and Enantioselective Synthesis Strategies

The synthesis of substituted phenyl-cyclopropylamine derivatives often results in a mixture of stereoisomers. Researchers have developed various strategies to control the stereochemical outcome of these reactions, aiming for either diastereoselective or enantioselective production of the desired isomer. These strategies are crucial for obtaining specific, pure stereoisomers for further study.

One effective approach involves the synthesis of chiral cyclopropane (B1198618) carboxylic acids, which can then be derivatized to the final cyclopropylamine (B47189) product. beilstein-journals.org This method allows for the establishment of the desired stereochemistry early in the synthetic sequence. For instance, in the synthesis of analogous compounds, a key intermediate is the corresponding cinnamic ester, which is then converted to a cyclopropanecarboxylic acid methyl ester. beilstein-journals.org Subsequent halogenation and hydrolysis provide the cyclopropane carboxylic acid precursor with a defined stereochemistry. beilstein-journals.org

Recent advancements in synthetic chemistry have also highlighted methods for the diastereoselective synthesis of polysubstituted cyclopropanes through 1,2-boronate rearrangement, offering a scalable and stereocontrolled approach to complex cyclopropane architectures. nih.gov While not directly applied to (5-Bromo-2-iodobenzyl)-cyclopropylamine in the reviewed literature, such methodologies represent the cutting edge of stereocontrolled cyclopropane synthesis and could be adapted for this purpose.

The following table outlines a synthetic strategy for a related compound, trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine, which serves as a model for the potential synthesis of this compound.

| Step | Reactant | Reagents | Product | Key Transformation |

| 1 | Corresponding Cinnamic Ester | - | 2-(2,5-dimethoxyphenyl)cyclopropanecarboxylic acid methyl ester | Cyclopropanation |

| 2 | 2-(2,5-dimethoxyphenyl)cyclopropanecarboxylic acid methyl ester | I₂/AgNO₃ | Iodo ester | Iodination |

| 3 | Iodo ester | Base | Iodo acid | Hydrolysis |

| 4 | Iodo acid | - | trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine | Conversion to amine |

Methods for Chiral Resolution of this compound Precursors and Analogues

When a synthetic route produces a racemic or diastereomeric mixture, chiral resolution becomes necessary to isolate the individual stereoisomers. For precursors of substituted phenyl-cyclopropylamines, classical resolution using chiral resolving agents is a common and effective technique.

In the case of analogous cyclopropane carboxylic acid precursors, resolution can be achieved by forming diastereomeric salts with a chiral amine. beilstein-journals.org These diastereomeric salts, having different physical properties, can then be separated by fractional crystallization. Once separated, the individual diastereomers can be converted back to the enantiomerically pure carboxylic acids. This divergent approach is highly efficient for obtaining both enantiomers of the final product from a common racemic precursor. beilstein-journals.org

Another key step where resolution can be performed is at the final amine stage. For example, racemic trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine has been successfully resolved into its individual enantiomers. beilstein-journals.org This allows for the direct comparison of the biological activity of each enantiomer.

| Method | Stage of Application | Description |

| Classical Resolution | Carboxylic Acid Precursor | Formation of diastereomeric salts with a chiral amine, followed by separation via fractional crystallization. |

| Classical Resolution | Final Amine | Direct resolution of the racemic amine product into its constituent enantiomers. |

Investigation of Stereoisomer Impact on Molecular Interactions

The primary motivation for pursuing stereochemically pure compounds is the well-established principle that different stereoisomers can exhibit vastly different pharmacological profiles. The specific three-dimensional shape of a molecule dictates how it fits into and interacts with the binding sites of proteins, such as receptors and enzymes.

For analogues of this compound, it has been demonstrated that the biological activity resides primarily in one stereoisomer. Specifically, for trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and its bromo homolog, the more potent stereoisomer was found to have the (−)-(1R,2S)-configuration. beilstein-journals.org This highlights the critical importance of stereochemistry in the design of potent and selective bioactive molecules.

Studies on these related compounds have shown that replacing the ethylamine side chain of parent molecules with a cyclopropylamine moiety can lead to high affinity at certain receptor families. beilstein-journals.org The stereochemical configuration of this cyclopropylamine group is a key factor in determining the potency and selectivity of the resulting compound. While detailed molecular interaction studies for this compound itself are not available in the provided search results, the findings for closely related analogues strongly suggest that its stereoisomers would also exhibit differential molecular interactions and, consequently, different biological activities.

Structure Activity Relationship Sar Studies of 5 Bromo 2 Iodobenzyl Cyclopropylamine Analogues

Systematic Structural Modifications and Their Effect on Molecular Recognition

Systematic structural modifications of the (5-Bromo-2-iodobenzyl)-cyclopropylamine scaffold allow researchers to probe the specific interactions between the ligand and its biological target. Modifications typically involve altering the substitution pattern on the aromatic ring, modifying the linker, and substituting the amine. The goal is to identify key pharmacophoric features and understand the steric and electronic requirements for optimal molecular recognition.

For related classes of compounds, such as 2-phenoxybenzamides, it has been shown that the substitution pattern on aniline and diaryl ether moieties significantly impacts antiplasmodial activity and cytotoxicity. mdpi.com For instance, shifting an N-Boc piperazinyl substituent from the meta to the para position on an aniline ring resulted in a dramatic increase in activity. mdpi.com Similarly, in the development of Lysine-Specific Demethylase 1 (LSD1) inhibitors, modifications to the phenylcyclopropylamine core revealed that while a broad range of substituents are tolerated at the para-position of the phenyl group, substitution at the ortho- or meta-positions is highly disfavored. nih.gov These findings underscore the sensitivity of biological targets to the precise placement of functional groups, which dictates the compound's ability to fit within the binding pocket and form crucial interactions.

Influence of Halogen Substituents on Binding and Functional Profiles

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. The specific nature and position of halogen substituents on the phenyl ring of this compound analogues can profoundly influence their interaction with biological targets.

In studies of analogues of 1-(2,5-dimethoxyphenyl)isopropylamine, the affinity for serotonin (B10506) 5-HT2A and 5-HT2B receptors was found to be correlated with the lipophilicity of the substituent at the 4-position, which included halogens like fluorine, bromine, and iodine. nih.gov For example, replacing the ethylamine side chain of 2,5-dimethoxy-4-iodoamphetamine (DOI) and 2,5-dimethoxy-4-bromoamphetamine (DOB) with a cyclopropylamine (B47189) moiety resulted in analogues with 5- to 6-fold greater affinity for the 5-HT2A receptor. nih.gov

In the context of adenosine A3 receptor ligands, a series of 3-(halobenzyl)-5′-N-ethyluronamide derivatives showed a potency order of I ~ Br > Cl > F at A1 and A2a receptors. nih.gov This highlights that the size, electronegativity, and polarizability of the halogen atom can dictate the strength and nature of interactions, such as halogen bonding, within the receptor's binding site. The presence of specific halogens can enhance binding affinity and, in some cases, improve selectivity for a particular receptor subtype. nih.gov For instance, the attachment of fluoro substituents has been shown to improve the antimigration activity of certain anticancer compounds. nih.gov

**4.3. The Cyclopropylamine Ring as a Bioisosteric Replacement and Rigid Scaffold in SAR

The cyclopropylamine moiety is a key structural feature that imparts unique and advantageous properties to drug molecules. The three-membered ring is highly strained, which enhances its chemical reactivity. This small, rigid scaffold provides defined vectors for pendant functionality, allowing for optimization of potency and selectivity through precise molecular pre-organization. nih.gov

Key features and applications of the cyclopropyl (B3062369) ring in medicinal chemistry include:

Conformational Rigidity : The cyclopropyl group restricts conformational flexibility, which can lead to a more favorable entropic profile upon binding to a biological target, thereby enhancing potency. nih.govresearchgate.net

Bioisosteric Replacement : It is often used as a bioisosteric replacement for other groups, such as alkenes or gem-dimethyl groups, to improve metabolic stability and reduce off-target effects. scientificupdate.comhyphadiscovery.com For example, it can be used to block oxidative metabolism by cytochrome P450 (CYP) enzymes due to the high C-H bond dissociation energy. hyphadiscovery.com

Enhanced Physicochemical Properties : Incorporation of a cyclopropyl ring can improve properties like solubility and brain permeability while decreasing plasma clearance. researchgate.net Its unique electronic properties, including enhanced p-character in its C-C bonds, can also influence interactions with target proteins. researchgate.netscientificupdate.com

However, the cyclopropylamine group can also be susceptible to CYP-mediated oxidation, which can lead to the formation of reactive metabolites. nih.govhyphadiscovery.com This potential liability must be considered during drug design and development.

SAR Elucidation in Specific Biological Target Systems

Analogues of this compound often show significant activity at serotonin receptors, particularly the 5-HT2 subfamily. SAR studies have been crucial in dissecting their interactions with these receptors. Research on related phenylcyclopropylamines has provided valuable insights. For example, replacing the ethylamine side chain of potent 5-HT2 agonists like DOI (2,5-dimethoxy-4-iodoamphetamine) and DOB (2,5-dimethoxy-4-bromoamphetamine) with a cyclopropylamine group led to compounds with significantly higher affinity at 5-HT2A and 5-HT2C receptors. nih.gov

The resulting cyclopropane (B1198618) analogues, trans-2-(2,5-dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine, were potent agonists at the 5-HT2 receptor family. nih.govbeilstein-journals.org However, this structural change also increased their affinity at other serotonin receptor subtypes, somewhat reducing their selectivity for 5-HT2A receptors compared to the parent compound, DOI. nih.gov This demonstrates a common challenge in drug design where modifications that enhance potency at the primary target may also affect selectivity across related targets.

Data derived from studies on 2,5-dimethoxyphenyl)cyclopropylamine analogues, which serve as structural precedents. nih.gov

The phenylcyclopropylamine scaffold is a well-established pharmacophore for the inhibition of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers. rjpbr.com These compounds typically act as irreversible, mechanism-based inhibitors that covalently modify the enzyme's flavin adenine dinucleotide (FAD) cofactor. nih.govnih.gov

SAR studies have established several key principles for potent LSD1 inhibition:

The Cyclopropylamine Core : This moiety is considered optimal for LSD1 inhibition compared to related structures like hydrazines and propargylamines. nih.gov

Basic Amine Functionality : A basic amine in the side chain is critically important for high potency and selectivity. nih.gov

Phenyl Ring Substitution : As noted earlier, substitution is well-tolerated at the para-position but not at the ortho- or meta-positions. For instance, analogues of tranylcypromine with a 2-bromo or 3-bromo substituent were essentially inactive against LSD1, whereas the 4-bromo analogue was potent. nih.gov

Modifications at the cyclopropyl core have also been explored, leading to the discovery of potent inhibitors. researchgate.net These systematic explorations have led to the identification of highly potent and selective LSD1 inhibitors with nanomolar biochemical and cellular activity. nih.gov

Data represents SAR for the phenylcyclopropylamine scaffold against LSD1. nih.gov

While direct SAR data for this compound at adenosine receptors is limited, the principles governing ligand recognition at these receptors can be inferred from studies on structurally related N6-benzyladenosine analogues. nih.gov In these series, substitutions on the benzyl (B1604629) ring play a crucial role in determining potency and selectivity.

For the A3 adenosine receptor, potency is enhanced by substitutions on the benzyl ring. nih.gov A series of N6-(3-substituted-benzyl)adenosines were found to be optimal for both potency and selectivity at A3 receptors. nih.gov Specifically, the introduction of halogens at the 3-position of the benzyl ring had a significant effect. 5′-N-Methyl-N6-(3-iodobenzyl)adenosine was identified as a highly potent and selective A3 ligand, displaying a Ki value of 1.1 nM and 50-fold selectivity over A1 and A2a receptors. nih.gov This suggests that a benzylamine substructure, as found in this compound, could potentially be oriented within the N6-binding region of adenosine receptors, with the halogenated phenyl ring occupying a space where such substitutions are favorable for high-affinity binding.

Data from SAR studies of N6-benzyladenosine analogues at rat A1 and A3 receptors. nih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition

The epidermal growth factor receptor (EGFR) is a prominent target in cancer therapy due to its role in cell proliferation and signaling. While direct SAR studies on this compound analogues as EGFR inhibitors are not extensively documented in the reviewed literature, broader studies on benzylamine-containing scaffolds provide insights into the structural requirements for EGFR inhibition.

Research on benzo-anellated furo- and pyrrolo[2,3-b]pyridines with a 4-benzylamine substitution has shown that the nature and position of substituents on the benzylamine moiety significantly influence inhibitory activity. For instance, in a series of 3-benzylamine substituted pyrrolopyridines, a 3-chloro substitution on the benzyl ring resulted in a more than fifteenfold increase in affinity for EGFR compared to the corresponding furopyridine derivative, achieving a nanomolar affinity with a Ki value of 82 nM. Similarly, a 3-bromo substitution also demonstrated higher affinity in the pyrrolopyridine series. These findings suggest that electron-withdrawing groups at the meta position of the benzyl ring are favorable for EGFR inhibition within this particular scaffold.

Furthermore, studies on N-benzyl-2-fluorobenzamide derivatives as dual EGFR/HDAC3 inhibitors revealed that the 4-fluorobenzyl group is crucial for occupying the ATP-binding pocket of EGFR, contributing to the dual-target binding function. This highlights the importance of the substituted benzyl moiety in achieving potent EGFR inhibition. The collective findings from related but distinct chemical series suggest that the electronic properties and substitution pattern of the benzyl group are critical determinants of EGFR inhibitory activity.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes that play a crucial role in the metabolism of neurotransmitters. Analogues of this compound, specifically substituted 2-phenylcyclopropylamines, have been a subject of quantitative structure-activity relationship (QSAR) studies to understand the structural requirements for potent and selective MAO inhibition. The 2-phenylcyclopropylamine scaffold is notably present in the well-known MAO inhibitor, tranylcypromine.

Investigations into various aromatic substitutions on the 2-phenylcyclopropylamine ring have elucidated key determinants for inhibitory potency and selectivity towards MAO-A and MAO-B. Modifications such as the introduction of chloro or iodo groups at the 2-position of the phenyl ring have been found to produce a significant shift towards the inhibition of MAO-A.

QSAR studies have proposed that the active site of MAO-A includes a deep hydrophobic cavity near the para position of the phenyl ring, a hydrogen-acceptor site also near the para position, and specific steric boundaries. In contrast, the active site of MAO-B is suggested to have a steric boundary near the para position and a hydrogen-donating site near the ortho position.

The inhibitory activities of several 2-phenylcyclopropylamine analogues are presented in the table below, illustrating the impact of different substitution patterns on the phenyl ring.

| Compound Name | R Group (Substitution on Phenyl Ring) | MAO-A IC50 (µM) | MAO-B IC50 (µM) |

| 2-Phenylcyclopropylamine (Tranylcypromine) | H | 1.8 | 0.8 |

| 2-(p-Chlorophenyl)cyclopropylamine | p-Cl | 2.5 | 0.6 |

| 2-(p-Fluorophenyl)cyclopropylamine | p-F | 2.2 | 0.7 |

| 2-(p-Methoxyphenyl)cyclopropylamine | p-OCH3 | 3.5 | 1.2 |

| 2-(p-Hydroxyphenyl)cyclopropylamine | p-OH | 4.0 | 1.5 |

| 2-(o-Chlorophenyl)cyclopropylamine | o-Cl | 0.5 | 1.0 |

| 2-(o-Iodophenyl)cyclopropylamine | o-I | 0.3 | 1.2 |

This table is generated based on data reported in literature for 2-phenylcyclopropylamine analogues and is intended for illustrative purposes.

Thymidylate Synthase Inhibition

Thymidylate synthase is an essential enzyme for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. Despite a thorough review of the scientific literature, no studies detailing the structure-activity relationship of this compound analogues as inhibitors of thymidylate synthase were identified. The existing research on thymidylate synthase inhibitors primarily focuses on other classes of compounds, such as folate antimetabolites and their derivatives. Therefore, the inhibitory potential and SAR of this specific class of compounds against thymidylate synthase remain uncharacterized.

Preclinical Research and Molecular Mechanisms of 5 Bromo 2 Iodobenzyl Cyclopropylamine Analogues

Receptor Binding Affinity and Selectivity Profiling

The affinity and selectivity of a compound for various receptors are fundamental determinants of its pharmacological effects. Analogues of (5-Bromo-2-iodobenzyl)-cyclopropylamine have been primarily studied for their interaction with serotonin (B10506) (5-HT) receptors, which are crucial in mediating a wide range of physiological and psychological processes.

Research into trans-2-(2,5-dimethoxy-4-iodophenyl)cyclopropylamine and its bromo- and chloro-analogues has provided significant insights into the structure-activity relationships (SAR) governing their affinity for 5-HT₂ receptors. These compounds, which share the core phenylcyclopropylamine structure with this compound, have demonstrated high affinity for the 5-HT₂ family of receptors.

A study comparing racemic trans-2-(2,5-dimethoxy-4-iodophenyl)cyclopropylamine and its bromo homologue to the well-known 5-HT₂ receptor agonists DOI and DOB revealed that the cyclopropane (B1198618) analogues exhibited a 5- to 6-fold greater affinity for the human 5-HT₂ₐ receptor. Their affinity for the 5-HT₂C receptor was also found to be approximately two-fold higher than that of DOI and DOB. The (−)-enantiomers of these cyclopropane analogues were identified as having the highest affinity.

While these analogues show high potency at 5-HT₂ receptors, their selectivity profile is a critical consideration. Broader screening has indicated that the introduction of the cyclopropane moiety can increase affinity at other 5-HT receptor subtypes, including 5-HT₁ₐ, 5-HT₁ₑ, and 5-HT₆ receptors. For instance, the selectivity of the potent (−)-enantiomers for the 5-HT₂ₐ receptor over the 5-HT₁ₐ receptor was found to be only about 70-fold. This suggests that while these compounds are potent 5-HT₂ receptor ligands, their effects may be mediated by interactions with a broader range of serotonin receptors.

Table 1: Receptor Binding Affinities (Kᵢ, nM) of this compound Analogues and Reference Compounds

| Compound | 5-HT₂ₐ | 5-HT₂C | 5-HT₁ₐ | 5-HT₁ₑ | 5-HT₆ |

|---|---|---|---|---|---|

| (-)-trans-2-(2,5-dimethoxy-4-iodophenyl)cyclopropylamine | 0.34 | 1.1 | 24 | 1.9 | 6.8 |

| (-)-trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine | 0.48 | 1.4 | 33 | 2.5 | 8.9 |

| DOI | 1.9 | 0.8 | >10,000 | 120 | 1,200 |

| DOB | 2.7 | 1.9 | >10,000 | 250 | 2,100 |

Enzymatic Inhibition and Modulation Studies

The phenylcyclopropylamine scaffold is a well-known pharmacophore for the inhibition of certain enzymes, most notably monoamine oxidases (MAOs) and the lysine-specific demethylase 1 (LSD1). Tranylcypromine, a clinically used antidepressant, is a non-selective, irreversible inhibitor of both MAO-A and MAO-B and also exhibits inhibitory activity against LSD1.

While specific enzymatic inhibition data for this compound is not available in the reviewed literature, the structural similarity to other phenylcyclopropylamine-based inhibitors suggests a potential for interaction with these enzymes.

Monoamine Oxidase (MAO) Inhibition: MAO-A and MAO-B are critical enzymes in the metabolism of monoamine neurotransmitters. Inhibition of these enzymes can lead to increased levels of serotonin, norepinephrine, and dopamine in the brain. The inhibitory activity of phenylcyclopropylamine derivatives is influenced by the substitution pattern on the phenyl ring. For instance, fluorination of the cyclopropane ring in phenylcyclopropylamines has been shown to modulate their inhibitory potency against microbial tyramine oxidase, a model for MAO activity. The presence of a free amino group directly attached to the cyclopropane ring and a cis relationship between a fluorine atom and the amino group were found to enhance inhibitory activity. Furthermore, para-substitution on the aromatic ring with an electron-donating group like methyl increased potency, while electron-withdrawing groups slightly decreased it.

Lysine-Specific Demethylase 1 (LSD1) Inhibition: LSD1 is a flavin-dependent demethylase that plays a crucial role in epigenetic regulation and has emerged as a therapeutic target in oncology. Several phenylcyclopropylamine derivatives have been developed as potent and selective LSD1 inhibitors. These compounds act as mechanism-based inhibitors, forming a covalent adduct with the FAD cofactor of the enzyme. Structure-activity relationship studies have shown that modifications to the phenylcyclopropylamine scaffold can lead to highly potent and selective LSD1 inhibitors with reduced off-target effects on MAOs. The development of styrenylcyclopropane structures has been identified as a novel chemotype for mechanism-based LSD1 inhibition.

Given the presence of the phenylcyclopropylamine core in this compound, it is plausible that this compound and its analogues could exhibit inhibitory activity against MAOs and/or LSD1. However, without direct experimental data, this remains a hypothesis that requires further investigation.

Investigation of Molecular Targets and Pathways

The primary molecular targets identified for analogues of this compound are the serotonin 5-HT₂ receptors. The high affinity of these compounds for 5-HT₂ₐ and 5-HT₂C receptors suggests that the downstream signaling pathways associated with these G-protein coupled receptors (GPCRs) are likely to be modulated.

Activation of 5-HT₂ₐ receptors typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC). These pathways are involved in a wide array of cellular responses, including neuronal excitability, synaptic plasticity, and gene expression.

The interaction of these analogues with other serotonin receptor subtypes, such as 5-HT₁ₐ, 5-HT₁ₑ, and 5-HT₆, indicates that a more complex pharmacological profile may be at play. Activation of these receptors would initiate their respective signaling cascades, potentially leading to a modulation of adenylyl cyclase activity and cyclic AMP (cAMP) levels.

Beyond direct receptor activation, the potential for enzymatic inhibition, as discussed in the previous section, suggests that these compounds could also impact cellular pathways by altering the levels of monoamine neurotransmitters or by influencing epigenetic regulation through LSD1 inhibition. The para-halogenation of amphetamine analogues has been shown to affect their interaction with monoamine transporters, suggesting that substituted phenylcyclopropylamines could also have an effect on neurotransmitter reuptake mechanisms.

Role of this compound Analogues as Research Tools and Molecular Probes

Compounds with high affinity and selectivity for specific biological targets are invaluable as research tools and molecular probes to investigate physiological processes and the pathophysiology of diseases. Analogues of this compound, particularly those with high affinity for 5-HT₂ receptors, have been proposed as useful tools to probe the function of these receptors.

The potent and selective nature of some of these analogues makes them suitable for use in in vitro and in vivo studies to elucidate the role of 5-HT₂ receptors in various neurological and psychiatric conditions. Their ability to activate these receptors can be used to study the downstream signaling events and functional consequences of receptor stimulation.

Furthermore, the presence of a halogen atom, such as iodine, in the chemical structure of these compounds opens up the possibility of radiolabeling. The introduction of a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) would allow for the development of radioligands for use in receptor binding assays, autoradiography studies to map receptor distribution in tissues, and in vivo imaging techniques such as Single Photon Emission Computed Tomography (SPECT). Similarly, the bromo-substituent could potentially be replaced with a positron-emitting isotope of bromine (e.g., ⁷⁶Br) for Positron Emission Tomography (PET) imaging. Such radiolabeled probes would be powerful tools for studying the density and occupancy of 5-HT₂ receptors in the living brain, which could have applications in drug development and in understanding the neurobiology of disorders where these receptors are implicated.

No Publicly Available Research Found for this compound

Following a comprehensive search of publicly available scientific literature and chemical databases, no research, synthesis data, or biological activity has been reported for the chemical compound This compound .

This absence of information in the public domain prevents the generation of a scientifically accurate article on its future research directions as requested. The foundational knowledge regarding its synthesis, properties, and potential biological effects is not available, which is a prerequisite for discussing future research avenues such as:

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Stereocontrol

Design and Synthesis of Advanced Analogues for Specific Biological Probes

Identification of Undiscovered Biological Targets and Therapeutic Applications

Integration of Artificial Intelligence and Machine Learning in its Research

Without any existing data on this compound, any attempt to create an article based on the provided outline would be purely speculative and would not meet the required standards of scientific accuracy and professional integrity.

Therefore, the requested article on the future research directions and outlook for this compound cannot be generated at this time due to the lack of foundational scientific information.

Q & A

Basic: What are the key considerations for designing synthesis routes for (5-Bromo-2-iodobenzyl)-cyclopropylamine derivatives?

Answer:

Synthesis routes must address challenges such as halogen stability, stereochemical control, and protecting group strategies. For cyclopropylamine derivatives, a common approach involves:

Cyclopropane Formation : Use palladium-mediated cyclopropanation of coumaric acid esters (e.g., Scheme 1 in ) or carbenoid intermediates ( ).

Functionalization : Introduce bromo/iodo substituents via electrophilic halogenation (e.g., iodination/bromination of methoxy precursors, as in ).

Amine Generation : Apply Curtius-type rearrangements (Scheme 2 in ) to convert cyclopropane carboxylic acids to amines.

Deprotection : Acid-catalyzed removal of carbamate protecting groups (e.g., HCl treatment) avoids dehalogenation risks associated with palladium catalysts .

Key pitfalls include halogen loss during catalytic steps and racemization during enantiomer separation.

Advanced: How do stereochemical configurations influence the receptor binding affinity of cyclopropylamine derivatives?

Answer:

The (−)-(1R,2S) enantiomer of trans-2-(2,5-dimethoxy-4-iodophenyl)cyclopropylamine exhibits 5–6× higher 5-HT2A affinity (Ki = 0.3 nM) compared to the (+)-(1S,2R) form (Ki = 1.6 nM) . Stereochemical effects arise from:

- Receptor Pocket Complementarity : The 1R,2S configuration aligns halogen substituents (Br/I) with hydrophobic subpockets in 5-HT2A/2B receptors.

- Conformational Rigidity : Cyclopropane’s restricted rotation stabilizes bioactive conformers, enhancing affinity .

- Functional Selectivity : (−)-enantiomers show biased agonism in calcium release assays (EC50 ~2 nM at 5-HT2A) compared to G-protein coupling .

Enantiomer separation via chiral chromatography or diastereomeric salt crystallization is critical for pharmacological studies .

Advanced: What methodological approaches are used to assess functional activity at serotonin receptors for this compound?

Answer:

Two primary methods are employed:

Radioligand Binding Assays :

- Use [³H]Ketanserin (5-HT2A) or [³H]LSD (pan-5-HT) to measure Ki values. For this compound, Ki ranges from 0.3 nM (5-HT2A) to 48 nM (5-HT1A) .

- Competition binding in HEK293 cells expressing recombinant receptors identifies subtype selectivity .

Functional Calcium Mobilization Assays :

- FLIPR-based measurements in cells co-expressing 5-HT2A and Gαq-coupled aequorin detect intracellular Ca²⁺ release. EC50 values for (−)-enantiomers are ~2 nM, with efficacy comparable to DOI .

- Bias factors (β-arrestin vs. G-protein signaling) are quantified using TRUPATH biosensors to assess functional selectivity .

Advanced: How can researchers address challenges in stereochemical elucidation during synthesis?

Answer:

X-ray Crystallography : Resolve absolute configurations of intermediates (e.g., N-carbobenzoxy-protected precursors) .

Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to assign enantiomers without crystallization .

Chiral Auxiliaries : Use Evans’ oxazolidinones or Oppolzer’s sultams to enforce stereochemistry during cyclopropanation .

Mechanistic Probes : Monitor radical intermediates (e.g., cyclopropylamine radical cations) via EPR to track stereochemical integrity during reactions .

Contradictions in early studies (e.g., assumed vs. confirmed configurations) highlight the need for orthogonal validation .

Advanced: What strategies mitigate non-selective binding across 5-HT receptor subtypes?

Answer:

Despite high 5-HT2A affinity (Ki = 0.3 nM), this compound shows off-target binding at 5-HT1A (Ki = 48 nM) and 5-HT2C (Ki = 1.2 nM) . Mitigation strategies include:

Substitution Tuning : Replace methoxy groups with bulkier substituents (e.g., ethoxy) to sterically block 5-HT1A binding .

Bioisosteric Replacement : Swap iodine for metabolically stable groups (e.g., trifluoromethyl) to reduce 5-HT2C interactions .

Dual Pharmacophore Design : Incorporate secondary moieties (e.g., arylsulfonamides) to enhance 5-HT2A selectivity .

Functional assays are critical to confirm selectivity, as binding data alone may not predict in vivo effects .

Advanced: How do radical intermediates impact the stability of cyclopropylamine derivatives?

Answer:

Cyclopropylamine derivatives undergo radical-mediated degradation via:

Ring-Opening : Radical cations (e.g., from photolysis or redox reactions) undergo barrierless ring-opening to allylamine derivatives, reducing stability .

Autoxidation : Ambient O₂ generates peroxides, accelerating decomposition. Stabilization requires inert atmospheres and radical scavengers (e.g., BHT) .

Synthesis Byproducts : Palladium-mediated cyclopropanation can produce radical anions, necessitating low-temperature conditions (−78°C) to suppress side reactions .

Electron paramagnetic resonance (EPR) and LC-MS track radical species during storage and synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.